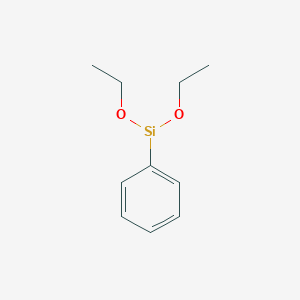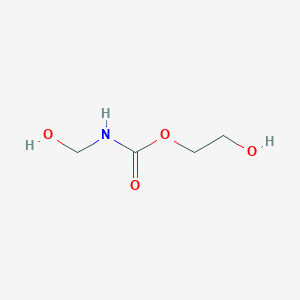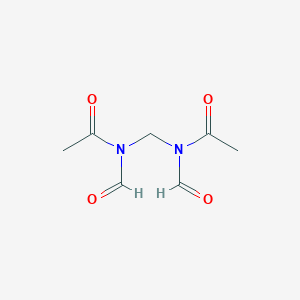
トリターシャリーブチルシリコン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. Its chemical formula is C12H28Si, and it is known for its bulky structure due to the tert-butyl groups. This compound is a colorless liquid with a boiling point of approximately 110°C and a melting point of -58°C . Tritert-butylsilicon is sensitive to oxygen and water, requiring careful handling and storage conditions .
科学的研究の応用
Tritert-butylsilicon has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: In biological research, tritert-butylsilicon derivatives are used in the synthesis of bioactive molecules and as intermediates in drug development.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of silicon-based drugs.
Industry: Tritert-butylsilicon is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
作用機序
Target of Action
Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound
Mode of Action
It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .
Biochemical Pathways
The biochemical pathways affected by Tritert-butylsilicon are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tritert-butylsilicon are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of Tritert-butylsilicon .
Result of Action
Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.
準備方法
The synthesis of tritert-butylsilicon typically involves the reaction of triethylsilane with tert-butyl alkyl lithium (t-BuLi) at low temperatures . This reaction is carried out under an inert atmosphere to prevent the compound from reacting with oxygen or moisture. The general reaction scheme is as follows:
[ \text{(CH}_3\text{CH}_2\text{)}_3\text{SiH} + 3 \text{t-BuLi} \rightarrow \text{(t-Bu)}_3\text{SiH} + 3 \text{LiCH}_2\text{CH}_3 ]
In industrial settings, the production of tritert-butylsilicon may involve more scalable methods, but the fundamental reaction principles remain the same. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Tritert-butylsilicon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert tritert-butylsilicon to simpler silanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Tritert-butylsilicon can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups. Halogenation reactions using reagents like chlorine or bromine are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield silanols, while halogenation with chlorine can produce chlorosilanes.
類似化合物との比較
Tritert-butylsilicon can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Unlike tritert-butylsilicon, triethylsilane has ethyl groups attached to the silicon atom. It is less bulky and exhibits different reactivity patterns.
Trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is smaller and less sterically hindered compared to tritert-butylsilicon.
Triphenylsilane: With three phenyl groups attached to the silicon atom, triphenylsilane is bulkier than triethylsilane but less so than tritert-butylsilicon.
The uniqueness of tritert-butylsilicon lies in its extreme steric hindrance, which makes it particularly useful as a protecting group and in reactions requiring selective reactivity .
特性
InChI |
InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLEZMOAXZZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423069 |
Source


|
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-55-2 |
Source


|
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-t-butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
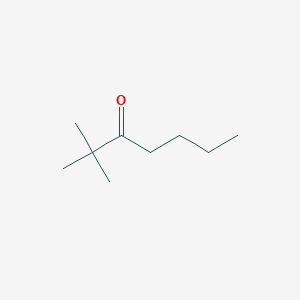
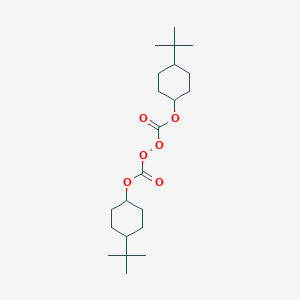
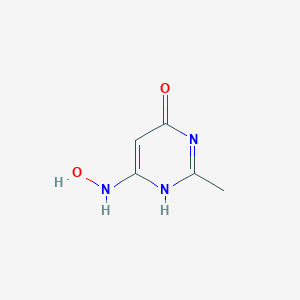

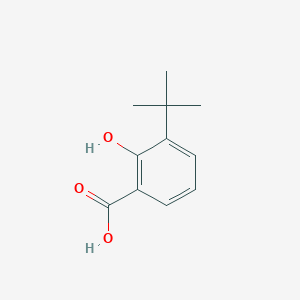
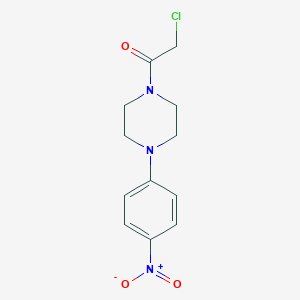
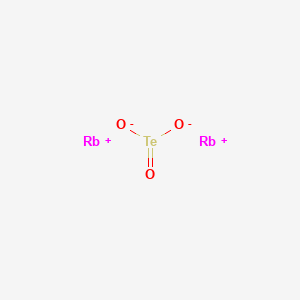
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
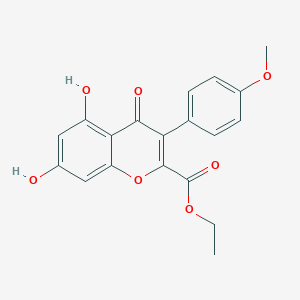

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
